molecular formula C16H16BrF2N3O B12237501 5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12237501
M. Wt: 384.22 g/mol
InChI Key: LHTKDKUKERUHJR-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a piperidine moiety substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific structural features, such as the combination of a brominated pyrimidine ring and a piperidine moiety with a difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16BrF2N3O

Molecular Weight

384.22 g/mol

IUPAC Name

5-bromo-2-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C16H16BrF2N3O/c17-12-8-20-16(21-9-12)23-14-3-5-22(6-4-14)10-11-1-2-13(18)7-15(11)19/h1-2,7-9,14H,3-6,10H2

InChI Key

LHTKDKUKERUHJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=C(C=C(C=C3)F)F

Origin of Product

United States

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